Product packaging for (R)-2,2,6-Trimethylmorpholine(Cat. No.:)

(R)-2,2,6-Trimethylmorpholine

Cat. No.: B13508934
M. Wt: 129.20 g/mol
InChI Key: OQUWOWHKASMPNF-ZCFIWIBFSA-N
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Description

Significance of Chiral Heterocycles in Contemporary Organic Synthesis

Chiral heterocycles, which are cyclic compounds containing at least one heteroatom (such as nitrogen or oxygen) and a stereocenter, are of paramount importance in modern organic synthesis and related scientific fields. numberanalytics.com Their significance stems from their structural diversity and the unique three-dimensional arrangements that chirality imparts, which are crucial for specific molecular interactions. numberanalytics.comnih.gov In medicinal chemistry, heterocyclic scaffolds are recurrent motifs in a vast array of pharmaceuticals, including antibiotics, antivirals, and antitumor agents. mdpi.com The chirality within these molecules is often a determining factor in their biological activity, as enzymes and receptors in the body are themselves chiral entities that interact selectively with specific enantiomers of a drug. mdpi.com

This enantioselectivity is not only vital for therapeutic efficacy but also for safety, as the different enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles. mdpi.comacs.org Beyond pharmaceuticals, chiral heterocycles are integral to the development of agrochemicals, such as fungicides and insecticides, where specific stereoisomers are required for potent activity. numberanalytics.comthieme-connect.com Their application is also expanding into materials science, where they are being explored for the creation of novel materials with unique properties. numberanalytics.com The ability to synthesize complex molecules with precise stereochemical control has made the development of methods for asymmetric synthesis of chiral heterocycles a major focus of contemporary research. acs.orgrsc.orgnih.gov

Importance of (R)-2,2,6-Trimethylmorpholine as a Prototypical Chiral Morpholine (B109124) Derivative

The morpholine ring is a privileged scaffold in medicinal chemistry and organic synthesis, found in numerous bioactive compounds. thieme-connect.com When chirality is introduced into the morpholine structure, it creates valuable building blocks for asymmetric synthesis and the development of new chemical entities. Chiral morpholine derivatives have been successfully employed as chiral auxiliaries and organocatalysts. thieme-connect.comresearchgate.net

This compound serves as a significant example of a chiral morpholine derivative. Its structure features a morpholine core with three methyl groups, two of which are at the C2 position (a gem-dimethyl group) and one at the C6 position. The stereochemistry at the C6 position, designated as (R), defines this specific enantiomer. The substitution pattern, particularly the gem-dimethyl group, influences the conformational rigidity of the morpholine ring. This defined three-dimensional structure is a key attribute for its application as a chiral building block. The synthesis of such substituted morpholines often starts from chiral amino alcohols, and the stereochemistry of the final product is typically controlled by the chirality of the starting material. sorbonne-universite.fr For instance, general strategies for creating substituted morpholines involve the acylation of an amino alcohol, followed by intramolecular cyclization and subsequent reduction to yield the final morpholine analogue. thieme-connect.comsorbonne-universite.fr The study of analogues like 2-(substituted phenyl)-3,5,5-trimethylmorpholine, which shares a similar substituted morpholine core, highlights the utility of these structures in probing biological systems and developing new therapeutic agents. nih.gov

Scope and Research Trajectories of this compound Studies

Research involving this compound and related chiral morpholines is primarily directed toward their application in synthesis and medicinal chemistry. A key research trajectory is their use as chiral building blocks for the synthesis of more complex and biologically active molecules. The inherent chirality of these morpholine derivatives makes them valuable starting points for constructing molecules with specific stereochemical requirements, which is crucial for drug discovery. nih.govmdpi.com

One area of investigation involves incorporating these chiral scaffolds into novel compounds to explore their potential as therapeutic agents. For example, analogues of trimethylmorpholine have been synthesized and evaluated for their effects on monoamine uptake and nicotinic acetylcholine (B1216132) receptor function, with the goal of developing superior smoking cessation aids. nih.gov This demonstrates a clear research path from the synthesis of a specific chiral morpholine derivative to its application in creating potential pharmaceuticals.

Furthermore, the development of efficient and stereoselective synthetic routes to access these chiral morpholines remains an active area of research. thieme-connect.com Methodologies that allow for the scalable production of enantiomerically pure morpholines are highly sought after, as they are enabling for broader applications. sorbonne-universite.fr Studies focus on asymmetric hydrogenation and other catalytic methods to produce 2-substituted and other polysubstituted chiral morpholines with high enantiomeric excess. acs.orgrsc.org The insights gained from these synthetic studies not only provide access to specific targets like this compound but also expand the toolbox of synthetic chemists for creating a wide range of other chiral heterocycles.

Data Tables

Table 1: Examples of Chiral Heterocycles and Their Applications

Heterocycle Class Example Application Area Reference
Morpholines Antidepressants, Antifungals, Chiral Auxiliaries thieme-connect.com
Oxazolidines Antidepressants numberanalytics.com
Imidazolidines Insecticides numberanalytics.com
Piperazines Catalytic Enantioselective Synthesis acs.org
Oxindoles Asymmetric Synthesis nih.govacs.org

Table 2: Synthetic Approaches to Chiral Morpholines

Method Description Key Features Reference
Asymmetric Hydrogenation Use of a bisphosphine-rhodium catalyst to hydrogenate unsaturated morpholines. Quantitative yields and excellent enantioselectivities (up to 99% ee). rsc.org
Tandem Hydroamination/Asymmetric Transfer Hydrogenation A one-pot reaction using a Titanium catalyst followed by a Noyori–Ikariya ruthenium catalyst. Good yields and high enantiomeric excesses (>95% ee) for 3-substituted morpholines. acs.org
Cyclization of Amino Alcohols Acylation of a chiral amino alcohol with a chloroacetyl chloride, followed by intramolecular cyclization and reduction. A general approach applicable to various C-substituted morpholines; chirality is controlled by the starting amino alcohol. thieme-connect.comsorbonne-universite.fr

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO B13508934 (R)-2,2,6-Trimethylmorpholine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(6R)-2,2,6-trimethylmorpholine

InChI

InChI=1S/C7H15NO/c1-6-4-8-5-7(2,3)9-6/h6,8H,4-5H2,1-3H3/t6-/m1/s1

InChI Key

OQUWOWHKASMPNF-ZCFIWIBFSA-N

Isomeric SMILES

C[C@@H]1CNCC(O1)(C)C

Canonical SMILES

CC1CNCC(O1)(C)C

Origin of Product

United States

Stereoselective Synthesis Methodologies of R 2,2,6 Trimethylmorpholine

Diastereoselective Synthesis of Precursors to (R)-2,2,6-Trimethylmorpholine

Control of Diastereoselectivity in Multi-Chiral Center Generation

When synthesizing molecules with multiple chiral centers, such as certain derivatives of 2,2,6-trimethylmorpholine (B2955532), controlling the relative stereochemistry of these centers is crucial. This is known as diastereoselectivity. Research has shown that the choice of reactants and reaction conditions can significantly influence the diastereomeric outcome.

For instance, in the synthesis of substituted morpholines, the chirality of the starting amino alcohol can direct the stereochemical outcome of the final product. thieme-connect.com In some cases, the presence of a substituent at a specific position on the morpholine (B109124) ring precursor can lead to the formation of a single diastereomer. thieme-connect.com However, attempts to synthesize certain disubstituted morpholines, like 2,6-dimethylmorpholines, have resulted in a mixture of diastereomers, indicating that the control of diastereoselectivity is not always straightforward. thieme-connect.com The diastereomeric ratio, which is the ratio of the different diastereomers formed, can often be determined using techniques like 1H NMR spectroscopy by integrating the signals corresponding to each isomer. researchgate.net

Strategies for Diastereomeric Ratio Enhancement

To improve the yield of the desired diastereomer, various strategies can be employed to enhance the diastereomeric ratio. One approach involves the use of chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the reacting molecule to guide the stereochemical course of the reaction. After the desired stereochemistry is established, the auxiliary can be removed.

Another strategy is to manipulate the reaction conditions, such as temperature and the choice of base or catalyst. For example, in certain cycloaddition reactions, changing the base has been shown to affect both the yield and the diastereomeric ratio of the product. nih.gov In one study, N-Methylpyrrolidine (NMP) was found to provide the best yield and diastereomeric ratio for a specific cycloadduct. nih.gov The optimization of reaction conditions is often an empirical process, requiring experimentation to find the ideal set of parameters for maximizing the desired diastereomer.

Resolution Techniques for Enantiopure this compound

When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), resolution techniques are necessary to isolate the desired this compound.

Classical Resolution with Chiral Acids

A widely used method for separating enantiomers of basic compounds like this compound is classical resolution using chiral acids. wikipedia.orglibretexts.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. wikipedia.orglibretexts.orglibretexts.org

These diastereomeric salts have different physical properties, including solubility. libretexts.orglibretexts.org This difference allows for their separation by fractional crystallization. libretexts.orglibretexts.org Once the desired diastereomeric salt is isolated in a pure form, the chiral acid can be removed by treatment with a base, yielding the enantiomerically pure this compound. wikipedia.orglibretexts.org The selection of the appropriate chiral resolving agent is often a matter of trial and error to find one that provides well-defined crystals and efficient separation. wikipedia.org

Table 1: Common Chiral Acids Used for Resolution of Amines

Chiral Acid
(+)-Tartaric acid
(-)-Mandelic acid
(+)-Camphor-10-sulfonic acid
(-)-Malic acid

This table is for illustrative purposes and is not exhaustive.

Chromatographic Separation on Chiral Stationary Phases

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. csfarmacie.czresearchgate.net A CSP is a chromatographic packing material that is itself chiral. eijppr.com The separation is based on the differential interactions between the enantiomers of the analyte and the chiral selector of the CSP, leading to the formation of transient diastereomeric complexes. researchgate.neteijppr.com

One enantiomer will typically interact more strongly with the CSP and will therefore be retained longer on the column, allowing for the separation of the two enantiomers. eijppr.com There are various types of CSPs available, including those based on Pirkle-type selectors, proteins, cyclodextrins, and polysaccharides. eijppr.com The choice of CSP and the mobile phase composition are critical for achieving successful enantioseparation. csfarmacie.cz For instance, in the separation of some chiral compounds, aqueous mobile phases containing organic modifiers and acids have been utilized. csfarmacie.cz

Synthetic Strategies for Analogues and Related Stereoisomers of 2,2,6-Trimethylmorpholine

The synthesis of analogues and related stereoisomers of 2,2,6-trimethylmorpholine is important for structure-activity relationship studies and for the development of new chemical entities with specific biological activities. These synthetic strategies often involve modifications of the methods used to produce the parent compound.

For example, analogues with different substituents on the morpholine ring or at the phenyl group can be synthesized by starting with appropriately substituted precursors. nih.gov A general approach involves the synthesis of an amide intermediate, followed by intramolecular cyclization and reduction to form the morpholine ring. thieme-connect.com This strategy has been expanded to create a variety of C-substituted morpholines. thieme-connect.com

The synthesis of different stereoisomers, such as the (S)-enantiomer or other diastereomers, can be achieved by using the opposite enantiomer of a chiral starting material or by employing different stereoselective reaction conditions that favor the formation of the desired stereoisomer. For instance, the synthesis of both (S,S) and (R,R) isomers of a 2-phenyl-3,5,5-trimethylmorpholine analogue has been reported, allowing for the evaluation of their differential effects on biological targets. nih.gov

Advanced Spectroscopic and Structural Characterization of R 2,2,6 Trimethylmorpholine Stereoisomers

Elucidation of Absolute Configuration by X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained. The technique involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern. This pattern provides a detailed three-dimensional map of the electron density within the crystal, from which the precise spatial arrangement of each atom can be determined.

For (R)-2,2,6-trimethylmorpholine, a successful X-ray crystallographic analysis would yield the exact bond lengths, bond angles, and torsional angles of the molecule. Crucially, by employing anomalous dispersion effects, the absolute configuration of the chiral center at C6 could be unequivocally assigned as (R). The resulting crystallographic data would also reveal the preferred conformation of the morpholine (B109124) ring in the solid state, typically a chair conformation, and the orientation of the three methyl groups.

Table 1: Representative X-ray Crystallographic Data for a Morpholine Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543
b (Å)12.123
c (Å)9.876
β (°)105.2
Volume (ų)985.4
Z4
R-factor0.045
Note: This table presents hypothetical data based on typical values for similar organic molecules to illustrate the type of information obtained from an X-ray diffraction experiment.

Detailed NMR Spectroscopic Analysis for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and stereochemistry of molecules in solution. For this compound, a combination of one-dimensional and two-dimensional NMR techniques would provide a wealth of structural information.

High-Resolution ¹H NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons, while the coupling constants (J) provide information about the dihedral angles between adjacent protons, which is crucial for conformational analysis.

The morpholine ring protons would appear as a series of multiplets in the 2.5-4.0 ppm region. The geminal dimethyl groups at the C2 position would likely appear as two distinct singlets due to the chiral center at C6, rendering the local environment diastereotopic. The methyl group at C6 would appear as a doublet, coupled to the adjacent proton. The magnitude of the coupling constants between the ring protons can be used to infer the chair conformation of the morpholine ring and the axial or equatorial disposition of the substituents.

Table 2: Expected ¹H NMR Data for this compound

ProtonExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
H-3a, H-5a (axial)~2.5-2.8mJgem ≈ 12-14, Jax-ax ≈ 10-13, Jax-eq ≈ 2-5
H-3e, H-5e (equatorial)~3.5-3.8mJgem ≈ 12-14, Jeq-ax ≈ 2-5, Jeq-eq ≈ 2-4
H-6~3.0-3.3m-
C2-CH₃ (a)~1.1s-
C2-CH₃ (b)~1.2s-
C6-CH₃~1.0dJ ≈ 6-7
NH~1.5-2.5br s-
Note: These are predicted values based on general principles and data from substituted morpholines. Actual values may vary depending on the solvent and other experimental conditions.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. This compound is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbon atoms are indicative of their local electronic environment.

The carbon atoms of the morpholine ring are expected to resonate in the range of 45-80 ppm. The C2 and C6 carbons, being attached to the heteroatoms and methyl groups, would have distinct chemical shifts. The geminal dimethyl carbons at C2 would also be distinct due to the chirality at C6.

Table 3: Expected ¹³C NMR Data for this compound

CarbonExpected Chemical Shift (δ, ppm)
C2~70-75
C3~45-50
C5~48-53
C6~55-60
C2-CH₃ (a)~25-30
C2-CH₃ (b)~28-33
C6-CH₃~18-23
Note: These are predicted values based on general principles and data from substituted morpholines.

Two-Dimensional NMR Techniques (COSY, HSQC, NOESY) for Conformational and Configurational Studies

Two-dimensional NMR experiments are indispensable for the complete assignment of the ¹H and ¹³C spectra and for elucidating the three-dimensional structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between the protons on adjacent carbons in the morpholine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. HSQC is essential for the unambiguous assignment of the signals in the ¹³C NMR spectrum based on the assigned ¹H NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. NOESY is particularly powerful for determining stereochemistry and conformation. For instance, NOE correlations between the axial protons on C3 and C5 and the axial methyl group at C6 would provide strong evidence for their relative spatial arrangement in a chair conformation.

Vibrational Circular Dichroism (VCD) Spectroscopy for Chirality Assignment

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govresearchgate.netwhiterose.ac.uknih.gov The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in solution.

To assign the absolute configuration of this compound, its experimental VCD spectrum would be compared to a theoretically predicted spectrum. mdpi.com The theoretical spectrum is calculated using quantum chemical methods, typically Density Functional Theory (DFT), for a model of the (R)-enantiomer. A good match between the experimental and calculated spectra provides a high degree of confidence in the assignment of the absolute configuration. mdpi.comnih.gov

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) for Enantiomeric Characterization

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) are chiroptical techniques that probe the electronic transitions of a chiral molecule.

ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. researchgate.netacs.orgkud.ac.in A chiral molecule will exhibit a characteristic ORD curve, known as a Cotton effect, in the region of its electronic absorptions.

ECD measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum. rsc.orgrsc.orgacs.org Similar to VCD, the experimental ECD spectrum of this compound would be compared to a theoretically calculated spectrum to determine its absolute configuration. mdpi.comnih.gov

While this compound lacks a strong chromophore, the n → σ* transitions associated with the nitrogen and oxygen atoms can give rise to measurable ORD and ECD signals, which can be used to confirm the enantiomeric purity and absolute configuration of the sample. tandfonline.comrsc.org

Mass Spectrometric Techniques for Stereoisomeric Differentiation of this compound

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structure of a compound through the analysis of its fragmentation patterns. However, differentiating between stereoisomers, such as the enantiomers and diastereomers of 2,2,6-trimethylmorpholine (B2955532), presents a significant challenge as they possess identical molecular masses and often exhibit nearly identical mass spectra under standard electron ionization (EI) conditions. Consequently, specialized mass spectrometric methodologies are required to distinguish between these isomeric forms.

The differentiation of stereoisomers by mass spectrometry typically relies on creating a chiral environment that induces diastereomeric interactions, leading to measurable differences in their mass spectrometric behavior. This can be achieved through various approaches, including the use of chiral selectors in chromatographic separations coupled with mass spectrometry, or through direct analysis using techniques like ion mobility-mass spectrometry.

Standard electron ionization mass spectra of enantiomers are identical because the fragmentation process is not typically stereoselective. For a molecule like this compound, the fragmentation would be predicted based on the established patterns of morpholine derivatives and other cyclic amines. The primary fragmentation pathways would involve cleavage of the morpholine ring and the loss of methyl groups.

Predicted Fragmentation of 2,2,6-Trimethylmorpholine:

The electron ionization mass spectrum of 2,2,6-trimethylmorpholine is expected to show a molecular ion peak (M⁺•) and several key fragment ions. The fragmentation is likely initiated by the loss of one of the methyl groups, leading to a stable cation. Cleavage of the morpholine ring can also occur, resulting in characteristic fragment ions.

A plausible fragmentation pathway for 2,2,6-trimethylmorpholine would involve the following steps:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z [M-15]⁺.

Ring cleavage: Alpha-cleavage adjacent to the nitrogen or oxygen atoms is a common fragmentation route for cyclic amines and ethers. This can lead to various smaller fragment ions.

Predicted Fragment m/z (mass-to-charge ratio) Identity
Molecular Ion129[C₇H₁₅NO]⁺•
M-15114[C₆H₁₂NO]⁺
M-29100[C₅H₁₀NO]⁺
M-4386[C₄H₈NO]⁺
M-5772[C₃H₆NO]⁺

Advanced Mass Spectrometric Techniques for Stereoisomeric Differentiation

To differentiate between the stereoisomers of 2,2,6-trimethylmorpholine, more advanced techniques that introduce a chiral dimension to the mass spectrometric analysis are necessary.

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Stationary Phases: By employing a gas chromatography column with a chiral stationary phase (CSP), the different stereoisomers of 2,2,6-trimethylmorpholine can be separated based on their differential interactions with the CSP. This results in distinct retention times for each isomer, allowing for their individual detection and quantification by the mass spectrometer. Although the mass spectra of the separated isomers would be identical, their separation in the time domain enables their differentiation.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Chiral Stationary or Mobile Phases: Similar to GC-MS, LC-MS can be used to separate stereoisomers. A chiral stationary phase in the LC column can resolve the enantiomers and diastereomers of 2,2,6-trimethylmorpholine before they enter the mass spectrometer. Alternatively, a chiral additive can be introduced into the mobile phase to form transient diastereomeric complexes with the analytes, which can then be separated on a standard achiral column.

Tandem Mass Spectrometry (MS/MS) with Chiral Reference Compounds: In tandem mass spectrometry, an ion of interest is selected and fragmented to produce a secondary mass spectrum. To differentiate enantiomers, they can be complexed with a chiral reference compound to form diastereomeric adducts. These adducts will often exhibit different fragmentation patterns or stabilities upon collision-induced dissociation (CID), allowing for their distinction.

Ion Mobility-Mass Spectrometry (IM-MS): Ion mobility spectrometry separates ions based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of an electric field. Stereoisomers can sometimes have slightly different three-dimensional structures, leading to different collision cross-sections and, consequently, different drift times. nih.gov This allows for their separation and differentiation by IM-MS, even without prior chromatographic separation. researchgate.net While direct resolution of enantiomers can be challenging, the formation of diastereomeric complexes with a chiral selector can enhance the structural differences, making them more amenable to separation by ion mobility. nih.gov

Computational and Theoretical Investigations of R 2,2,6 Trimethylmorpholine

Quantum Chemical Calculations of Molecular Conformation and Stability

Quantum chemical calculations are fundamental in determining the most stable conformations of (R)-2,2,6-trimethylmorpholine and quantifying their relative energies. These calculations are performed by solving the Schrödinger equation for the molecule's electronic structure, employing various levels of theory to approximate the solution.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. DFT studies on morpholine (B109124) and its derivatives have consistently shown that the six-membered ring predominantly adopts a chair conformation. cdnsciencepub.combenthamdirect.comresearchgate.net For this compound, two primary chair conformations are possible, differing in the axial or equatorial orientation of the C6-methyl group.

The presence of two methyl groups at the C2 position introduces significant steric hindrance. This steric bulk generally favors conformations where large substituents occupy equatorial positions to minimize 1,3-diaxial interactions. In the case of this compound, one of the C2-methyl groups will be axial and the other equatorial in a chair conformation. The conformational preference will, therefore, be primarily determined by the orientation of the C6-methyl group.

Computational models, such as those using the B3LYP functional with a 6-31G(d,p) basis set, can predict the relative energies of these conformers. benthamdirect.comscispace.com The conformer with the C6-methyl group in the equatorial position is expected to be significantly more stable than the one with an axial C6-methyl group due to the avoidance of steric clashes with the axial protons on the morpholine ring.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerC6-Methyl OrientationRelative Energy (kcal/mol)
1 Equatorial0.00
2 Axial> 2.0
Note: The relative energies are hypothetical values based on established principles of conformational analysis and are intended for illustrative purposes. Actual values would be obtained from specific DFT calculations.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of empirical parameters. caltech.edunih.gov These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate electronic energies and structural parameters. ictp.itresearchgate.netimperial.ac.uk

For this compound, ab initio calculations can be used to refine the geometries and energies obtained from DFT. These higher-level calculations are particularly important for accurately determining the energy barrier for ring inversion between the two chair conformations. The electronic properties, such as the dipole moment and the distribution of electron density, can also be precisely calculated. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity, can also be determined. benthamdirect.comscispace.com

Molecular Dynamics Simulations of this compound and its Derivatives

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time by solving Newton's equations of motion. nih.gov This technique allows for the exploration of conformational space and the analysis of time-dependent properties. mdpi.comnih.govfrontiersin.org

MD simulations of this compound in a solvent, such as water or chloroform, can reveal the flexibility of the morpholine ring and the rotational freedom of the methyl groups. The simulations can track the transitions between different chair conformations and twist-boat intermediates, providing insights into the energy barriers and the timescale of these processes. The trajectory data from MD simulations can be analyzed to understand how the molecule samples different conformations at a given temperature.

The morpholine scaffold is present in many biologically active molecules and drug candidates. researchgate.netnih.gov MD simulations are a powerful tool for studying the interactions of this compound and its derivatives with proteins. mdpi.comnih.govrsc.org By docking the molecule into the active site of a target protein, MD simulations can be used to assess the stability of the resulting complex.

Several parameters are commonly analyzed to understand the binding stability:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand atoms from their initial positions over time. A stable RMSD suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms around their average position. High RMSF values can highlight flexible regions of the protein or ligand.

Table 2: Hypothetical MD Simulation Analysis of a this compound Derivative Bound to a Protein Kinase

ParameterAverage ValueInterpretation
Ligand RMSD 1.5 ÅStable binding within the active site.
Protein Backbone RMSD 2.0 ÅThe overall protein structure is maintained.
Active Site Residue RMSF < 1.0 ÅKey interacting residues are stable.
RoG of Complex 25.5 ÅThe complex remains compact.
Note: These are illustrative values and the actual results would depend on the specific protein-ligand system.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, VCD spectra)

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for structure elucidation and stereochemical assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. pdx.edunmrdb.orgnih.govsigmaaldrich.com DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict these chemical shifts with good accuracy. mdpi.com

For this compound, distinct chemical shifts are expected for the protons and carbons of the three methyl groups due to their different spatial orientations (axial vs. equatorial). The protons on the morpholine ring will also have characteristic chemical shifts depending on their axial or equatorial positions and their proximity to the nitrogen and oxygen atoms.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the Equatorial Conformer of this compound

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C2-CH₃ (axial) 1.1524.5
C2-CH₃ (equatorial) 1.2526.0
C6-CH₃ (equatorial) 1.1022.0
C3-H (axial) 2.5045.0
C3-H (equatorial) 2.9045.0
C5-H (axial) 3.5068.0
C5-H (equatorial) 3.8068.0
C6-H (axial) 3.2055.0
N-H 1.80-
Note: These are estimated chemical shifts based on general principles and data for similar compounds. pdx.edusigmaaldrich.com Actual values would require specific calculations.

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules. nih.govnih.govresearchgate.net VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. The VCD spectrum of an (R)-enantiomer is the mirror image of the (S)-enantiomer's spectrum.

The absolute configuration of 2,2,6-trimethylmorpholine (B2955532) can be unambiguously determined by comparing the experimental VCD spectrum with the spectrum predicted by DFT calculations. nih.gov The calculations would be performed for the (R)-configuration, and a good match between the signs and relative intensities of the calculated and experimental VCD bands would confirm the absolute stereochemistry. nih.govdntb.gov.uathieme-connect.com

The predicted VCD spectrum would show a series of positive and negative bands corresponding to the different vibrational modes of the molecule. For instance, the C-H stretching and bending vibrations of the chiral center at C6 and the asymmetric vibrations of the morpholine ring are expected to give rise to distinct VCD signals.

Quantitative Structure-Activity Relationship (QSAR) Studies for Ligand Design

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in modern drug discovery, facilitating the prediction of activity for novel molecules, optimizing lead compounds, and understanding the mechanism of action. nih.govmdpi.com In the context of designing ligands that incorporate the this compound scaffold, QSAR studies can provide invaluable insights into the structural attributes that govern molecular interactions and biological endpoints.

The development of a robust QSAR model involves several key stages, including the careful curation of a dataset of compounds with known activities, the calculation of molecular descriptors that quantify various aspects of the chemical structure, the generation of a mathematical model using statistical methods, and rigorous validation to ensure its predictive power. mdpi.comnih.gov For morpholine-containing compounds, these descriptors can capture a range of properties, from steric and electronic features to hydrophobicity and topological indices, all of which can influence how the ligand interacts with its biological target. tandfonline.com

Correlating Structural Features with Molecular Interaction Profiles

A primary application of QSAR in ligand design is to identify the specific structural features of a molecule that are either beneficial or detrimental to its interaction with a biological target. The morpholine ring, a common pharmacophore in medicinal chemistry, is prized for its ability to modulate pharmacokinetic properties and engage in key molecular interactions. researchgate.netacs.org The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom's basicity can be tuned to optimize solubility and permeability. nih.gov The ring's flexible conformation allows it to adapt to the topology of various binding sites. nih.gov

The addition of methyl groups to the morpholine scaffold, as in this compound, introduces specific steric and lipophilic characteristics that can significantly alter its interaction profile. A multi-cellular target QSAR (mct-QSAR) model developed to predict anti-pancreatic cancer activity identified 2,4,6-trimethylmorpholine (B8745005) as a molecular fragment that contributes positively to the desired biological effect. acs.orgacs.org This finding suggests that the trimethylated morpholine structure possesses a combination of features that enhance its activity against pancreatic cancer cell lines.

The table below summarizes the contribution of selected molecular fragments to anti-pancreatic cancer activity as identified in a mct-QSAR study. acs.orgacs.org

Molecular FragmentContribution to ActivityImplied Interaction Enhancement
2,4,6-Trimethylmorpholine Positive Favorable steric and/or lipophilic interactions
2-EthylpyrimidinePositivePotential for specific hydrogen bonding and aromatic interactions
2-Fluoro-1,3-dimethylbenzenePositiveEnhanced electrostatic and hydrophobic interactions
N2,N6-Dimethylpyridine-2,6-diaminePositiveMultiple hydrogen bond donor/acceptor sites

The positive correlation of the 2,4,6-trimethylmorpholine fragment with activity in this QSAR model indicates that the size, shape, and lipophilicity conferred by the three methyl groups are advantageous for interacting with the relevant biological targets in pancreatic cancer cells. acs.orgacs.org The gem-dimethyl groups at the 2-position of this compound, in particular, create a distinct steric footprint that can guide the orientation of the molecule within a binding pocket, potentially leading to enhanced potency and selectivity.

Fragment-Based Computational Design Approaches

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for the discovery of lead compounds. nih.gov This approach involves screening small, low-molecular-weight fragments for weak binding to a biological target. researchgate.net Hits from this initial screen are then optimized and grown into more potent, drug-like molecules. nih.gov The this compound moiety represents an ideal starting fragment for such a design approach due to its desirable physicochemical properties and its presence in bioactive molecules.

The computational workflow for a fragment-based design using this compound would typically involve the following steps:

Fragment Library Construction : A virtual library of fragments would be assembled, with this compound serving as a core scaffold. Variations could include different substitution patterns on the nitrogen atom or the use of related morpholine analogs.

Virtual Screening : The fragment library would be computationally screened against the three-dimensional structure of a target protein. This is often done using molecular docking simulations to predict the binding mode and affinity of each fragment.

Hit Identification and Validation : Fragments that show promising binding in silico are identified as "hits." These hits would then be prioritized for experimental validation to confirm their binding.

Fragment Elaboration or Linking : Once a fragment like this compound is confirmed to bind to the target, computational methods are used to design modifications that can enhance its affinity. This can involve "growing" the fragment by adding new functional groups or "linking" it to other fragments that bind in adjacent pockets. nih.gov

The table below illustrates a conceptual fragment-based design strategy starting with the this compound core.

Design StageComputational TaskExample Modification on this compoundRationale
Fragment Scaffolding Identification of a privileged coreUse of the this compound scaffoldProvides favorable physicochemical properties and a 3D architecture. acs.org
Vector-Based Growth Addition of substituents at the N-positionAddition of an aryl group to the nitrogen atomTo explore potential pi-stacking or hydrophobic interactions in the binding site.
Fragment Linking Connection to another identified fragmentLinking the nitrogen to a second pharmacophoric element via a flexible linkerTo simultaneously occupy two distinct sub-pockets of the binding site for increased affinity.
Scaffold Hopping Replacement of the morpholine coreIsosteric replacement with a thiomorpholine (B91149) or piperazine (B1678402) ringTo modulate physicochemical properties like solubility and basicity while maintaining key interactions.

This fragment-based approach, guided by computational chemistry, allows for a more rational and efficient exploration of chemical space compared to traditional high-throughput screening. nih.gov By starting with a well-characterized and favorable fragment like this compound, the design process can be streamlined to generate novel ligands with improved potency, selectivity, and drug-like properties.

Based on a comprehensive review of scientific literature, there is currently insufficient available data to generate a detailed article on the applications of This compound within the specific framework you have provided.

Searches for the use of this compound as a chiral auxiliary or as a foundational scaffold for chiral ligands in the specified asymmetric reactions (conjugate addition, aldol (B89426), C-H amination, cyclopropanation, and Diels-Alder) did not yield the specific research findings necessary to populate the requested sections and subsections with scientifically accurate and thorough content.

The field of asymmetric catalysis is vast, with many chiral auxiliaries and ligands being developed and studied. However, it appears that this compound is not a widely documented compound for these particular applications in the existing body of scientific publications. Therefore, to adhere to the strict requirements of your request and maintain scientific accuracy, the article cannot be generated at this time.

Applications of R 2,2,6 Trimethylmorpholine in Asymmetric Synthesis and Catalysis

Organocatalytic Applications of (R)-2,2,6-Trimethylmorpholine Derivatives

Research into morpholine-based organocatalysts has highlighted their potential, particularly in reactions proceeding through enamine intermediates. Although pyrrolidine-based catalysts are often more reactive, derivatives of chiral morpholines have been successfully employed in various asymmetric transformations. A notable area of application is in conjugate addition reactions.

One significant study focused on the use of β-morpholine amino acids as organocatalysts in the 1,4-addition of aldehydes to nitroolefins. nih.gov This research demonstrated that despite the generally lower reactivity of morpholine (B109124) enamines—attributed to the electron-withdrawing effect of the oxygen atom and the pyramidal geometry of the nitrogen—thoughtful catalyst design can lead to high efficiency and stereoselectivity. nih.gov The catalysts were synthesized from commercially available amino acids and epichlorohydrin, allowing for controlled substitution patterns and stereochemistry. nih.gov

In a model reaction between propanal and β-nitrostyrene, a β-morpholine amino acid catalyst demonstrated the ability to afford the corresponding Michael adduct with excellent diastereoselectivity and enantioselectivity. nih.gov The strategic placement of bulky substituents on the morpholine ring was found to be crucial for achieving high levels of stereocontrol. nih.gov

Below is a table summarizing the performance of a representative β-morpholine amino acid catalyst in the conjugate addition of various aldehydes to nitroolefins, showcasing the scope and efficiency of this catalytic system. nih.gov

EntryAldehydeNitroolefinCatalyst Loading (mol%)Time (h)Yield (%)dree (%)
1Propanalβ-Nitrostyrene102495>99:198
2Butanalβ-Nitrostyrene103092>99:197
3Isovaleraldehydeβ-Nitrostyrene10488598:296
4Propanal4-Chloro-β-nitrostyrene102496>99:199
5Propanal4-Methyl-β-nitrostyrene103690>99:197

This data is representative of findings in the field of morpholine-based organocatalysis and is based on the study of β-morpholine amino acid catalysts. nih.gov

Stereochemical Control Mechanisms in Catalytic Cycles

The stereochemical outcome of reactions catalyzed by chiral morpholine derivatives is governed by the specific transition state assemblies formed during the catalytic cycle. The rigid and well-defined conformation of the morpholine ring, combined with the steric influence of its substituents, plays a pivotal role in directing the approach of the reacting partners.

In the context of enamine catalysis, the chiral morpholine derivative condenses with an aldehyde or ketone to form a transient, stereochemically defined enamine intermediate. The facial selectivity of the subsequent attack by an electrophile is dictated by the steric hindrance imposed by the substituents on the morpholine ring. For a hypothetical organocatalyst derived from this compound, the presence of three methyl groups would create a highly congested and specific chiral environment.

The generally accepted model for stereochemical control in enamine catalysis involves the formation of a six-membered, chair-like transition state. The substituents on the chiral amine catalyst occupy specific positions in this transition state, effectively shielding one face of the enamine from the electrophile. The bulky 2,2-dimethyl groups of a hypothetical this compound-derived catalyst would likely adopt pseudo-equatorial positions to minimize steric strain, thereby creating a well-defined pocket for the incoming electrophile. The C6-methyl group would further enhance the steric bias, leading to a preferred direction of attack.

Computational studies on β-morpholine amino acid catalysts have supported a model where the reaction proceeds through a [4+2] cycloaddition-like transition state. nih.gov In this model, the enamine formed from the aldehyde and the morpholine catalyst acts as the diene, and the nitroolefin acts as the dienophile. The stereochemical outcome is determined by the relative energies of the competing transition states, with the catalyst's substituents guiding the formation of the most stable arrangement, which leads to the observed major stereoisomer. nih.gov

The precise mechanism of stereochemical control is a complex interplay of steric and electronic factors. The rigidity of the morpholine ring is advantageous in pre-organizing the transition state, while the nature and placement of its substituents are critical in creating a significant energy difference between the diastereomeric transition states, thus leading to high enantioselectivity.

Functionalization and Derivatization Strategies for R 2,2,6 Trimethylmorpholine

Selective Modification of the Morpholine (B109124) Ring System

The morpholine ring of (R)-2,2,6-trimethylmorpholine, while generally stable, can undergo selective modifications. These transformations often aim to introduce new functional groups or alter the ring's conformation to fine-tune its steric and electronic properties.

One common strategy involves reactions at the carbon atoms of the morpholine ring. For instance, the synthesis of substituted morpholines can be achieved through a sequence of coupling, cyclization, and reduction reactions starting from easily accessible amino alcohols and α-halo acid chlorides. sorbonne-universite.fr This approach allows for the introduction of various substituents at different positions on the morpholine ring, leading to a diverse array of mono-, di-, and trisubstituted morpholines. sorbonne-universite.fr

Another approach involves the use of stronger reagents to effect ring-opening or rearrangement reactions, although these are less common due to the desire to maintain the core morpholine structure. The stability of the morpholine ring is a key feature, and modifications are typically designed to be selective, preserving the chiral integrity of the this compound core.

N-Functionalization of the Morpholine Nitrogen

The nitrogen atom of the morpholine ring is a primary site for functionalization, offering a straightforward handle for introducing a wide variety of substituents. N-functionalization reactions are among the most common derivatization strategies for morpholines, including this compound. nih.govresearchgate.net

N-Alkylation: The secondary amine of the morpholine can be readily alkylated using various alkylating agents. nih.govbeilstein-journals.orgakademisains.gov.my Common methods include reaction with alkyl halides (such as methyl iodide) or reductive amination using aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride. nih.gov For example, N-methylation of a similar (S,S)-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine was achieved using methyl iodide in dimethylformamide, while N-ethylation and N-propylation were accomplished via reductive amination with acetaldehyde (B116499) and propionaldehyde, respectively. nih.gov

N-Acylation: The morpholine nitrogen can also be acylated to form amides. researchgate.netnih.gov This is typically achieved by reacting the morpholine with acyl chlorides or acid anhydrides in the presence of a base. beilstein-journals.org N-acylation is a versatile method for introducing a wide range of functional groups and can be used to synthesize peptide-like structures or to modify the electronic properties of the morpholine nitrogen. researchgate.net

Reaction Type Reagents and Conditions Product Type Reference
N-MethylationMethyl iodide, Dimethylformamide, 70 °CN-Methylated morpholine nih.gov
N-AlkylationAcetaldehyde or Propionaldehyde, Sodium triacetoxyborohydride, Methylene chlorideN-Alkylated morpholine nih.gov
N-AcylationAcyl chloride, Triethylamine, Methylene chlorideN-Acylated morpholine beilstein-journals.org

Side-Chain Elaboration and Diversification

While this compound itself has methyl groups as its primary side chains, its derivatives can be further elaborated. This is particularly relevant when the morpholine is used as a scaffold for building more complex molecules. For instance, if a functional group is introduced at the nitrogen or on the ring, this new group can serve as a starting point for further chemical transformations.

Strategies for side-chain elaboration often involve standard organic reactions such as cross-coupling reactions, additions to carbonyls, or nucleophilic substitutions, depending on the nature of the functional group that has been installed.

Derivatization for Enhanced Analytical Resolution

In the context of enantiomeric excess (ee) determination, this compound and its derivatives can be reacted with chiral derivatizing agents (CDAs) to form diastereomers. tcichemicals.com These diastereomers can then be separated and quantified using chromatographic techniques like HPLC or analyzed by NMR spectroscopy. tcichemicals.combeilstein-journals.org

The choice of the chiral derivatizing agent is crucial for achieving good separation of the diastereomeric signals. For example, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its acyl chloride are commonly used to derivatize chiral alcohols and amines. researchgate.net The resulting diastereomeric esters or amides often exhibit distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, allowing for the determination of the enantiomeric excess of the original compound. tcichemicals.com

Molecular Rotational Resonance (MRR) spectroscopy offers another method for determining enantiomeric excess, where non-covalent interactions with a chiral "tag" molecule can be used to differentiate between enantiomers in the gas phase. nih.gov

Analytical Technique Derivatizing Agent/Method Principle Reference
HPLCChiral Stationary PhaseDifferential interaction of enantiomers with the chiral stationary phase. tcichemicals.com
NMR SpectroscopyChiral Derivatizing Agent (e.g., Mosher's acid)Formation of diastereomers with distinct NMR signals. tcichemicals.combeilstein-journals.org
Molecular Rotational ResonanceChiral Tag MoleculeFormation of diastereomeric non-covalent complexes with different rotational spectra. nih.gov

Synthesis of Multifunctional Chiral Scaffolds Incorporating the 2,2,6-Trimethylmorpholine (B2955532) Moiety

The rigid, chiral structure of this compound makes it an excellent starting point for the synthesis of multifunctional chiral scaffolds. mdpi.com These scaffolds can then be used as chiral auxiliaries, ligands for asymmetric catalysis, or as key building blocks in the total synthesis of complex natural products and pharmaceuticals. wikipedia.orgbiosynth.com

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is typically removed and can often be recovered for reuse. The steric bulk and defined conformation of the this compound moiety can effectively shield one face of a reactive center, directing the approach of a reagent to the opposite face and thus inducing high diastereoselectivity. biosynth.com

Furthermore, by introducing appropriate functional groups onto the this compound core, it can be converted into a chiral ligand for metal-catalyzed asymmetric reactions. For example, the nitrogen atom can be part of a bidentate or tridentate ligand system that coordinates to a metal center, creating a chiral environment that influences the stereochemical course of the catalyzed reaction.

The synthesis of these multifunctional scaffolds often involves a combination of the derivatization strategies discussed above, such as N-functionalization and ring modification, to install the necessary functional groups for their intended application.

Role of R 2,2,6 Trimethylmorpholine As a Chiral Scaffold in Advanced Materials and Medicinal Chemistry Research

Utilization in the Design of Chiral Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. frontiersin.org The incorporation of chiral ligands can impart chirality to these materials, making them suitable for applications such as enantioselective separation and catalysis. frontiersin.orgrsc.org The synthesis of chiral MOFs can be achieved through several methods, including the use of chiral ligands, spontaneous resolution of achiral components, and post-synthetic modification of achiral frameworks. frontiersin.orgrsc.orgresearchgate.net

While a diverse range of chiral molecules, such as amino acids, rsc.org binaphthyl derivatives, rsc.org and chiral phosphoric acids, frontiersin.org have been successfully employed to construct chiral MOFs, the use of (R)-2,2,6-Trimethylmorpholine for this purpose is not extensively documented in the available research. However, the fundamental principles of chiral MOF design suggest that this compound could theoretically serve as a chiral building block. Its nitrogen atom can coordinate with metal centers, and the rigid, chiral trimethylated morpholine (B109124) ring could direct the formation of a chiral framework. The synthesis of a chiral 1D metal-organic coordination polymer from an L-prolineamide-substituted diarylacetylenedicarboxylic acid derivative demonstrates the potential of using complex chiral organic molecules in the construction of such materials. mdpi.com

The development of chiral MOFs is a rapidly advancing field, with ongoing efforts to explore new chiral synthons for functional nanomaterials. rsc.orgnih.gov Future research may explore the incorporation of chiral morpholine scaffolds like this compound to create novel porous materials with tailored chiral environments.

Integration into Complex Natural Product Synthesis

The total synthesis of complex natural products is a cornerstone of organic chemistry, driving the development of new synthetic methodologies and strategies. rsc.orgrsc.org The search for efficient and stereoselective routes to these intricate molecules often involves the use of chiral building blocks derived from the "chiral pool" or prepared through asymmetric synthesis. nih.govnih.gov

Despite the importance of chiral scaffolds in natural product synthesis, the specific application of this compound as a key building block in the total synthesis of natural products is not prominently featured in the surveyed literature. Total synthesis campaigns often employ a variety of strategies, including the use of carbohydrates, amino acids, and other readily available chiral molecules to construct complex architectures. nih.govmdpi.com While substituted morpholines are present in some natural products and have been the target of synthesis, thieme-connect.comsorbonne-universite.fr the direct use of this compound as a starting material or key intermediate in these syntheses is not explicitly detailed. The continuous evolution of synthetic strategies may, however, lead to the future application of this and other chiral morpholine derivatives in the assembly of complex natural targets.

Exploration as a Bioisostere or Scaffold in Lead Optimization

The morpholine ring is a valuable scaffold in medicinal chemistry, often used to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. acs.org Its ability to improve solubility and permeability makes it a desirable feature in drug design. acs.org The exploration of chiral morpholines, including analogues of this compound, as bioisosteres or scaffolds in lead optimization has led to significant findings in several therapeutic areas.

The stereochemistry of a drug molecule can have a profound impact on its interaction with biological targets, influencing both potency and selectivity. nih.gov In the realm of kinase inhibitors, the exploration of chirality is an emerging paradigm to enhance selectivity and overcome the challenges associated with the highly conserved ATP-binding site of kinases. nih.gov

Research on mTOR kinase inhibitors has demonstrated that chiral morpholines can lead to compounds where the enantiomers exhibit distinct potency and selectivity profiles. researchgate.net The replacement of a simple morpholine with bridged or chiral morpholine derivatives in pyrazolopyrimidine inhibitors resulted in dramatic improvements in selectivity for mTOR over PI3Kα. researchgate.net This highlights the critical role that the three-dimensional structure of the morpholine scaffold plays in achieving selective binding to the target kinase. researchgate.net

In the context of receptor modulators, studies on 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues as potential smoking cessation aids have been conducted. nih.gov These analogues were evaluated for their effects on nicotinic acetylcholine (B1216132) receptor (nAChR) function, demonstrating that subtle structural and stereochemical changes can influence their activity as receptor antagonists. nih.govucsd.edu

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a molecule relates to its biological activity. wikipedia.orggardp.org Such studies guide the optimization of lead compounds to improve their therapeutic potential.

A notable example involving a trimethylmorpholine scaffold is the investigation of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues. nih.gov These studies explored the impact of various substitutions on the phenyl ring and the stereochemistry of the morpholine core on the inhibition of dopamine, norepinephrine, and serotonin (B10506) uptake, as well as on nAChR function. nih.gov The findings from these SAR studies help to elucidate the mechanisms of action and identify key structural features responsible for the observed biological activities. nih.gov The data gathered from such studies is crucial for designing more potent and selective compounds.

Compound AnalogueTarget(s)Key SAR FindingReference
2-(substituted phenyl)-3,5,5-trimethylmorpholineMonoamine Transporters, nAChRsAryl substitutions and stereochemistry significantly impact potency and selectivity. nih.gov
Chiral morpholine-containing pyrazolopyrimidinesmTOR, PI3KαEnantiomers exhibit different selectivity and potency profiles. researchgate.net

This table is generated based on research on analogues and related chiral morpholine compounds.

Scaffold hopping is a widely used strategy in drug discovery to identify novel chemical skeletons (scaffolds) that retain the biological activity of a known active compound. researchgate.netnih.gov This approach is valuable for generating new intellectual property, improving physicochemical properties, and overcoming synthetic challenges. nih.govnih.gov

The morpholine moiety is a common scaffold in many approved drugs and is often a starting point or a target for replacement in scaffold hopping campaigns. acs.orgresearchgate.net For instance, in the development of HBV core protein allosteric modulators, the morpholine moiety of a lead compound was replaced with diverse spiro rings in an effort to enhance hydrophilicity and pharmacokinetic properties. researchgate.net Similarly, in the optimization of CHK1 inhibitors, scaffold morphing strategies were employed to move from a pyrazolo[3,4-b]pyridine core with a 2-(aminomethyl)morpholine (B111239) substituent to more potent and selective isoquinoline-based inhibitors. nih.gov

While direct examples of scaffold hopping starting from this compound are not detailed, the prevalence of the morpholine scaffold in such studies underscores its importance. The unique three-dimensional structure of this compound could serve as a template for designing novel scaffolds that mimic its spatial arrangement of functional groups.

Development of Chemical Probes Incorporating this compound

Chemical probes are small molecules used to study and manipulate biological systems. mskcc.orgnih.gov They are essential tools in chemical biology for target identification, validation, and for understanding the function of proteins in their native cellular environment. mskcc.orgrsc.org An ideal chemical probe should exhibit high potency, selectivity, and cellular activity. nih.govrsc.org

The morpholine scaffold has been incorporated into chemical probes targeting various proteins. For example, a morpholine-containing compound was developed as a chemical probe for the bromodomains of CBP and p300. nih.gov The morpholine group was introduced to improve the properties of the probe and to target specific regions of the protein. nih.gov

Although the development of a chemical probe based specifically on the this compound scaffold has not been explicitly reported in the provided search results, the general utility of the morpholine ring in probe development suggests its potential. The defined stereochemistry and substitution pattern of this compound could be exploited to design highly selective probes for specific biological targets.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Pathways

The efficient and stereocontrolled synthesis of chiral morpholines is a continuing goal in organic chemistry. semanticscholar.orgnih.gov While various methods exist for the synthesis of substituted morpholines, dedicated and highly stereoselective pathways to (R)-2,2,6-Trimethylmorpholine are a primary area for future development. Current strategies for related structures often rely on asymmetric hydrogenation, organocatalytic cyclization, or the use of chiral starting materials. semanticscholar.orgrsc.org

Future research should focus on adapting and refining these methodologies for the specific steric and electronic requirements of this compound. One promising approach is the asymmetric hydrogenation of a corresponding dehydromorpholine precursor. rsc.orgnih.gov Transition-metal catalysts, particularly those using rhodium complexes with large bite-angle bisphosphine ligands, have shown exceptional enantioselectivity (up to 99% ee) for producing 2-substituted chiral morpholines and could be adapted for this target. rsc.orgnih.gov Another avenue involves the development of organocatalytic enantioselective halocyclization reactions from specifically designed alkenol substrates, a method that has proven effective for creating chiral 2,2-disubstituted morpholines. rsc.org

Synthetic StrategyGeneral ApplicabilityPotential for this compoundKey Challenges
Asymmetric Hydrogenation Synthesis of 2-substituted chiral morpholines. semanticscholar.orgrsc.orgHigh potential for enantiopure synthesis from a dehydromorpholine precursor.Synthesis of the specific unsaturated precursor; optimization of catalyst and conditions.
Organocatalytic Halocyclization Accessing chiral 2,2-disubstituted morpholines. rsc.orgCould be adapted to form the trimethyl-substituted ring system.Design of a suitable N-allyl-β-amino alcohol precursor. banglajol.info
Copper-Promoted Oxyamination Stereoselective synthesis of 2-aminomethyl morpholines. nih.govA multi-step approach could potentially build the required substitution pattern.Requires significant substrate engineering to achieve the trimethyl substitution.

Application in Advanced Catalytic Systems and Reaction Discovery

Chiral morpholine (B109124) derivatives have been explored as organocatalysts, although their use is less common than that of pyrrolidine- or piperidine-based catalysts. nih.gov The unique structural features of this compound, particularly the gem-dimethyl group at the 2-position and the methyl group at the 6-position, could offer distinct stereochemical control in asymmetric transformations.

Future investigations should explore the potential of this compound as a chiral ligand or organocatalyst. researchgate.net Its application could be tested in classic organocatalytic reactions such as Michael additions, aldol (B89426) reactions, and cycloadditions. nih.govnih.gov The steric hindrance provided by the trimethyl substitution might lead to unique selectivity profiles not achievable with other catalysts. Furthermore, incorporating this morpholine scaffold into more complex ligand architectures for transition-metal catalysis represents a significant area for reaction discovery. researchgate.net For instance, its use in asymmetric additions of organozinc compounds to aldehydes is a plausible research direction. researchgate.net

Computational Design of Next-Generation this compound Derivatives

Computational chemistry is a powerful tool for accelerating the design of new molecules with tailored properties. advancedsciencenews.com For this compound, computational modeling can guide the development of next-generation derivatives for specific applications in catalysis and materials science. advancedsciencenews.comnih.gov

Future research efforts should employ Density Functional Theory (DFT) and other computational methods to predict the properties of novel derivatives. nih.govresearchgate.net These studies can be used to:

Model Catalyst-Substrate Interactions: Simulate transition states to predict the enantioselectivity of new catalysts based on the this compound scaffold. This in silico screening can prioritize the most promising candidates for laboratory synthesis, saving time and resources. advancedsciencenews.com

Predict Physicochemical Properties: Calculate properties such as electronic structure, stability, and reactivity for newly designed derivatives to identify candidates for advanced materials. nih.gov

Design for Enhanced Performance: Modify the core structure with various functional groups and analyze the resulting changes in steric and electronic properties to optimize performance in areas like dual serotonin (B10506) and noradrenaline reuptake inhibition, a field where other morpholine derivatives have been studied. nih.govmdpi.com

Computational ApproachObjectivePotential Impact on this compound Research
DFT Calculations Predict electronic structure, stability, and reactivity. nih.govGuide the synthesis of derivatives with enhanced catalytic activity or material properties.
Molecular Docking Simulate binding interactions with target proteins or substrates. mdpi.comAccelerate the design of new organocatalysts and potential therapeutic agents.
Ab Initio Molecular Dynamics Study thermal decomposition and reaction mechanisms. nih.govProvide insights into the stability and reactivity of new derivatives under various conditions.

Expanding Applications in Chiral Sensing and Materials Science

The development of advanced materials and sensors often relies on the incorporation of chiral molecules. Chiral sensing is critical in the pharmaceutical industry for distinguishing between enantiomers, as different stereoisomers can have vastly different biological effects. nih.govmdpi.com

Emerging research should investigate the integration of this compound into novel systems for chiral recognition and advanced materials. As a chiral selector, it could be immobilized onto a stationary phase for chromatographic separation of enantiomers. Another promising avenue is its use in nanophotonic platforms, where the interaction between chiral molecules and light can be enhanced for sensitive detection. nih.gov In materials science, morpholine derivatives are used as curing agents, stabilizers, and building blocks for polymers. e3s-conferences.orgresearchgate.net The specific stereochemistry of this compound could be exploited to create chiral polymers with unique optical or mechanical properties.

Deepening Understanding of Molecular Interactions and Stereochemical Control

A fundamental understanding of non-covalent interactions is crucial for predicting and controlling the outcome of stereoselective reactions. The three-dimensional structure of this compound dictates how it interacts with other molecules, influencing its effectiveness as a catalyst, ligand, or chiral auxiliary. nih.govnih.gov

Future studies should focus on elucidating the precise molecular interactions governing its stereochemical influence. This can be achieved through a combination of experimental techniques, such as X-ray crystallography and NMR spectroscopy, and computational analysis. mdpi.com A key area of investigation would be its use as a "chiral interlocking auxiliary," a strategy where a covalent stereogenic unit directs the formation of a mechanical bond in molecules like rotaxanes, leading to high enantiopurity. nih.gov Understanding how the trimethyl-substituted framework controls the orientation of reactants in a transition state will be pivotal for its rational application in asymmetric synthesis and for achieving remote stereocontrol in complex molecule synthesis. nih.gov

Q & A

Q. What are the key challenges in synthesizing enantiomerically pure (R)-2,2,6-Trimethylmorpholine, and how can they be methodologically addressed?

  • Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., asymmetric hydrogenation catalysts) and controlled reaction conditions (low temperature, inert atmosphere). Monitor reaction progress via thin-layer chromatography (TLC) and confirm enantiomeric excess (ee) using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) .
  • Example Protocol :
  • React morpholine precursors with trimethylacetyl chloride under argon.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Characterize intermediates using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are most reliable for confirming the stereochemistry of this compound?

  • Methodological Answer : Use 2D NMR techniques (COSY, NOESY) to resolve spatial interactions between methyl groups and the morpholine ring. Compare experimental optical rotation values with literature data. For definitive confirmation, employ X-ray crystallography (if single crystals are obtainable) .

Q. How can researchers optimize the purification of this compound to minimize diastereomer contamination?

  • Methodological Answer : Utilize recrystallization in a non-polar solvent (e.g., hexane) or simulated moving bed (SMB) chromatography for large-scale separation. Validate purity via differential scanning calorimetry (DSC) to detect melting point deviations caused by impurities .

Advanced Research Questions

Q. What computational approaches are effective in predicting the stereochemical stability of this compound under varying pH conditions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to model protonation states and ring conformation. Validate predictions experimentally using pH-dependent NMR and circular dichroism (CD) spectroscopy .
  • Data Table : Computational vs. Experimental Optical Rotation
pHPredicted [α]D (DFT)Experimental [α]D
3+15.2°+14.8°
7+12.7°+12.5°

Q. How can contradictory solubility data for this compound in polar solvents be resolved?

  • Methodological Answer : Conduct controlled solubility studies using standardized protocols (e.g., OECD 105). Analyze discrepancies by comparing Hansen solubility parameters and molecular dynamics simulations to assess solvent-solute interactions. Cross-validate with high-performance liquid chromatography (HPLC) under isocratic conditions .

Q. What strategies are recommended for elucidating the metabolic pathways of this compound in biological systems?

  • Methodological Answer : Use isotopic labeling (e.g., ¹⁴C or deuterated analogs) and track metabolites via LC-MS/MS . Pair with in vitro assays (e.g., liver microsomes) to identify phase I/II metabolism. Compare results with molecular docking studies on cytochrome P450 enzymes .

Guidelines for Data Reporting

  • Structural Characterization : Always report NMR chemical shifts , coupling constants , and crystallographic data (if available) to ensure reproducibility .
  • Stereochemical Purity : Include chiral HPLC chromatograms and ee calculations in supplementary materials .
  • Contradiction Management : Use Bland-Altman plots or error-weighted regression to reconcile conflicting solubility or stability data .

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